Brevinin-2-RA8 peptide precursor
Description
Brevinin-2-RA8 is a member of the brevinin family, a class of cationic antimicrobial peptides (AMPs) predominantly isolated from frog skin secretions. Based on homologous peptides like brevinin-2-RN1 and brevinin-2-RN2 , the precursor likely consists of three domains:
- Signal peptide: Guides secretion and processing.
- Acidic spacer peptide: Stabilizes the precursor and prevents autotoxicity.
- Mature peptide: A 20–30 amino acid (aa) sequence with amphipathic α-helical regions, critical for membrane disruption and antimicrobial activity .
Brevinin peptides exhibit broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi . Their mechanism involves electrostatic interactions with microbial membranes, leading to pore formation and cell lysis. Brevinin-2-RA8 is hypothesized to share these properties, though species-specific sequence variations may modulate its potency and selectivity.
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LLDTIKNMAINAAKGAGVSVLNALSCKLSKTC |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Applications
Brevinin-2-RA8 exhibits significant antimicrobial activity against a variety of pathogens, including multidrug-resistant bacteria. Studies have demonstrated its effectiveness against strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. The mechanism of action is primarily through disruption of bacterial membranes, leading to cell lysis.
Case Study: Efficacy Against MRSA
A study highlighted the ability of Brevinin-2 peptides to improve the survival rate of Caenorhabditis elegans infected with MRSA. The peptides upregulated immune response pathways, suggesting potential for therapeutic use in treating infections caused by resistant bacteria .
| Peptide | Target Pathogen | Mechanism of Action |
|---|---|---|
| Brevinin-2-RA8 | MRSA | Membrane disruption |
| Brevinin-2-RA8 | Pseudomonas aeruginosa | Membrane lysis |
Anti-Cancer Properties
Brevinin-2-RA8 has shown promise as an anti-cancer agent. Research indicates that it can selectively induce apoptosis in cancer cells while sparing normal cells, making it a potential candidate for cancer therapies.
Case Study: Cytotoxic Effects on Tumor Cells
In vitro studies demonstrated that Brevinin-2R (a close relative) could kill various tumor cell lines, including A549 (lung cancer) and MCF-7 (breast cancer), through activation of lysosomal-mitochondrial pathways. This suggests that Brevinin-2-RA8 may exhibit similar properties .
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A549 | 10 | Lysosomal-mitochondrial pathway |
| MCF-7 | 15 | Apoptosis induction |
Immunomodulatory Effects
Brevinin-2 peptides have been shown to modulate immune responses, enhancing the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human liver carcinoma cells. This property could be leveraged for developing treatments for inflammatory diseases.
Case Study: Cytokine Modulation
A study found that treatment with Brevinin-2R increased IL-1β and IL-6 expression in HepG2 cells, indicating its potential role in immune modulation .
| Cytokine | Effect | Cell Type |
|---|---|---|
| IL-1β | Stimulate | HepG2 |
| IL-6 | Stimulate | A549 |
Wound Healing and Tissue Regeneration
The bioactive properties of Brevinin peptides also extend to promoting wound healing. They have been observed to stimulate skin cell migration and proliferation, which are critical processes in tissue repair.
Case Study: Wound Healing Promotion
Research indicates that Brevinin peptides can enhance the healing process in dermal tissues by promoting fibroblast activity and collagen synthesis .
Drug Delivery Systems
Recent innovations have explored the use of Brevinin peptides in drug delivery systems, particularly for targeting cancer cells. Their ability to bind selectively to tumor cells can be utilized to enhance the efficacy of chemotherapeutic agents while minimizing side effects on healthy tissues.
Case Study: Nanoparticle Decoration
Studies have shown that Brevinins can be used to decorate nanoparticles, improving their targeting capabilities and therapeutic outcomes in cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
The brevinin family and related AMPs share functional and structural motifs but differ in sequence, post-translational modifications, and bioactivity. Below is a comparative analysis of Brevinin-2-RA8 analogs and other antimicrobial precursors:
Brevinin-2-RN1 and Brevinin-2-RN2
- Origin : Isolated from Rana nigrovittata skin secretions .
- Structure : 72-aa precursors with mature peptides of 24–25 aa.
- aureus, E. coli, and Candida albicans .
- Unique Feature : C-terminal cyclic heptapeptide domain (Rana box), which enhances stability and membrane targeting .
Brevinin-2GHb
- Origin : Derived from Rana guentheri .
- Structure : 30-aa mature peptide (GVITDALKGAAKTVAAELLRKAHCKLTNSC) with a predicted α-helical conformation .
- Activity : Broad-spectrum antimicrobial action, though specific targets and MICs are unspecified .
Thioviridamide-Like Precursor Peptides
- Origin : Biosynthetic gene clusters (BGCs) distinct from brevinin pathways .

- Structure : Characterized by post-translational modifications, including thioamide bonds and heterocyclization, absent in brevinins .
- Activity : Cytotoxic and anticancer properties, contrasting with brevinins’ antibacterial focus .
- Unique Feature: Modular biosynthesis involving nonribosomal peptide synthetases (NRPS), unlike ribosomally synthesized brevinins .
Data Table: Comparative Analysis of Brevinin-2-RA8 and Analogous Peptides
Research Findings and Implications
- Brevinin-2-RN1/RN2 vs. Brevinin-2GHb : Despite similar origins and structures, brevinin-2GHb’s extended C-terminal region may confer enhanced stability or membrane penetration compared to RN variants .
- Brevinins vs. Thioviridamide-Like Peptides : Ribosomal synthesis in brevinins limits structural diversity, whereas thioviridamide-like peptides exploit NRPS pathways for complex modifications, expanding functional versatility .
- Therapeutic Potential: Brevinins’ rapid bactericidal action makes them promising antibiotic candidates, while thioviridamide-like peptides’ cytotoxicity warrants exploration in oncology .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
The predominant method for preparing Brevinin-2-RA8 peptide precursor is solid-phase peptide synthesis . This technique allows for the sequential assembly of amino acids into the desired peptide chain anchored to a solid resin, facilitating efficient synthesis and purification.
- Procedure : The peptide sequence of Brevinin-2-RA8 (Leu-Leu-Asp-Thr-Ile-Lys-Asn-Met-Ala-Ile-Asn-Ala-Ala-Lys-Gly-Ala-Gly-Val-Ser-Val-Leu-Asn-Ala-Leu-Ser-Cys-Lys-Leu-Ser-Lys-Thr-Cys) is synthesized stepwise on a resin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which protects the amino groups during coupling reactions.
- Cleavage and Deprotection : After chain assembly, the peptide is cleaved from the resin and side-chain protecting groups are removed using trifluoroacetic acid (TFA), which plays a critical role in protonating the peptide and facilitating cleavage without damaging the peptide backbone.
- Yield and Purity : The synthetic peptide is typically obtained with high purity, often exceeding 95%, as confirmed by analytical high-performance liquid chromatography (HPLC).
Purification Techniques
Following synthesis, the crude peptide requires purification to remove truncated sequences, protecting group remnants, and other impurities.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard purification method. It separates peptides based on hydrophobicity differences, with Brevinin-2-RA8 showing a characteristic retention time related to its amphiphilic and α-helical structure.
- Purity is verified by analytical RP-HPLC, often achieving ≥97% purity for the final product.
- Mass spectrometry (MALDI-TOF MS) is used to confirm the molecular mass of the purified peptide, ensuring the correct sequence and molecular integrity.
Structural Considerations During Preparation
- Disulfide Bridge Formation : Brevinin-2-RA8 contains cysteine residues that form an intra-molecular disulfide bond, crucial for its amphiphilic loop structure and biological activity. The formation of this disulfide bridge is typically achieved during the oxidation step post-synthesis, either by air oxidation or using mild oxidizing agents.
- The presence of this disulfide bond affects the peptide’s retention time in RP-HPLC and its hydrophobicity profile.
Alternative Recombinant Expression
Although less common for Brevinin-2-RA8 specifically, related Brevinin peptides have been expressed recombinantly:
- The synthetic gene encoding Brevinin-2R (a close relative) has been cloned into vectors such as pET32a(+) for expression in Escherichia coli as a thioredoxin fusion protein.
- After expression, the fusion protein is purified by Ni^2+-chelating chromatography, and the mature peptide is released by protease cleavage (e.g., Factor Xa).
- This method can yield a high percentage of soluble peptide but requires additional steps for fusion partner removal and peptide folding.
Summary Table of Preparation Methods
| Step | Method/Technique | Key Details | Outcome/Notes |
|---|---|---|---|
| Peptide Assembly | Solid-Phase Peptide Synthesis (SPPS) | Fmoc chemistry, stepwise amino acid coupling | High control over sequence, efficient synthesis |
| Cleavage & Deprotection | Trifluoroacetic acid (TFA) treatment | Removes peptide from resin and side-chain protections | Essential for peptide recovery and purity |
| Purification | Reverse-Phase HPLC (RP-HPLC) | Separation by hydrophobicity, retention time related to structure | Achieves ≥97% purity |
| Molecular Mass Confirmation | MALDI-TOF Mass Spectrometry | Confirms molecular weight and sequence integrity | Validates correct synthesis |
| Disulfide Bond Formation | Oxidation (air or mild oxidants) | Forms intra-molecular disulfide bridge | Critical for peptide’s bioactive conformation |
| Recombinant Expression (alternative) | Cloning in pET32a(+) vector, expression in E. coli | Fusion protein purification, protease cleavage | Suitable for large-scale production |
| Storage | Lyophilized powder at ≤ -20°C | Maintains peptide stability | Recommended for long-term storage |
Research Findings Relevant to Preparation
- Studies on Brevinin-2R and analogues have demonstrated that modifications in α-helicity and hydrophobicity, influenced by peptide sequence and folding, affect antimicrobial activity and peptide retention time during purification.
- The disulfide bridge in the C-terminal region contributes to the amphiphilic loop structure, which correlates with increased hydrophobicity and biological activity.
- The use of D-amino acid substitutions and cyclization during synthesis can destabilize α-helical structures, affecting both purification profiles and activity, highlighting the importance of precise synthetic control.
This detailed overview consolidates the current authoritative knowledge on the preparation methods of this compound, emphasizing synthetic solid-phase peptide synthesis, purification, structural considerations, and alternative recombinant approaches, supported by analytical validation techniques.
Q & A
Q. Methodological Guidance :
- Use circular dichroism (CD) spectroscopy to analyze secondary structures (e.g., α-helical or β-sheet motifs) under varying pH and lipid environments .
- Combine NMR spectroscopy with molecular dynamics simulations to resolve tertiary structures and dynamic interactions with lipid bilayers .
- Validate antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-negative/positive bacteria, with statistical analysis of dose-response curves (e.g., ANOVA with Tukey post-hoc tests) .
Advanced Research Question: How do discrepancies between in vitro and in vivo efficacy data for Brevinin-2-RA8 arise, and how can they be resolved?
Q. Methodological Guidance :
- Hypothesis testing : Compare peptide stability in simulated physiological conditions (e.g., serum proteases) using HPLC-MS to quantify degradation rates .
- Apply PICO framework (Population: bacterial strains; Intervention: peptide delivery; Comparison: in vitro vs. in vivo models; Outcome: MIC vs. survival rates) to isolate variables affecting efficacy .
- Use meta-analysis to reconcile contradictory findings from prior studies, focusing on variables like dosage, delivery systems, and host immune interactions .
Basic Research Question: What experimental protocols ensure reproducibility in synthesizing Brevinin-2-RA8?
Q. Methodological Guidance :
- Document solid-phase peptide synthesis (SPPS) parameters: resin type, coupling reagents (e.g., HBTU/HOBt), and cleavage conditions (e.g., TFA:thioanisole ratios) .
- Validate purity via reverse-phase HPLC (>95% purity threshold) and mass spectrometry (e.g., MALDI-TOF) for sequence confirmation .
- Include supplementary data on solvent batches, temperature control, and agitation rates to address variability .
Advanced Research Question: How can computational modeling improve the design of Brevinin-2-RA8 analogs with enhanced selectivity?
Q. Methodological Guidance :
- Use molecular docking (AutoDock Vina) to predict interactions between peptide analogs and bacterial membranes (e.g., lipid A vs. mammalian phosphatidylcholine) .
- Apply SPIDER framework (Sample: bacterial/host cells; Phenomenon: membrane disruption; Design: analog screening; Evaluation: cytotoxicity; Research type: in silico/experimental) to prioritize analogs .
- Validate predictions via surface plasmon resonance (SPR) to measure binding kinetics to model lipid bilayers .
Basic Research Question: What statistical methods are appropriate for analyzing Brevinin-2-RA8’s dose-dependent cytotoxicity?
Q. Methodological Guidance :
- Perform dose-response nonlinear regression (e.g., log(inhibitor) vs. normalized response in GraphPad Prism) to calculate IC50 values .
- Use two-way ANOVA to assess interactions between peptide concentration and cell type (e.g., mammalian vs. bacterial) .
- Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .
Advanced Research Question: How do post-translational modifications (PTMs) of Brevinin-2-RA8 precursors influence bioactive peptide release?
Q. Methodological Guidance :
- Employ LC-MS/MS proteomics to map PTMs (e.g., phosphorylation, glycosylation) in precursor isoforms across tissues .
- Use knockout models (CRISPR/Cas9) or protease inhibitors to disrupt modification pathways and quantify bioactive peptide yield via ELISA .
- Align with FINER criteria (Feasible: tissue-specific expression; Novel: PTM-functional links; Ethical: approved models; Relevant: therapeutic optimization) .
Basic Research Question: What controls are essential for validating Brevinin-2-RA8’s mechanism of action in membrane disruption assays?
Q. Methodological Guidance :
- Include positive controls (e.g., melittin for pore formation) and negative controls (e.g., scrambled peptide sequences) in dye-leakage or calcein-release assays .
- Use confocal microscopy with fluorescently labeled peptides to visualize real-time membrane interactions .
- Document ethical compliance (e.g., NIH guidelines for cell line use) and replicate experiments across ≥3 independent trials .
Advanced Research Question: What strategies mitigate Brevinin-2-RA8’s immunogenicity in preclinical models?
Q. Methodological Guidance :
- Apply epitope mapping (e.g., phage display libraries) to identify immunogenic regions and design PEGylated or D-amino acid substitutions .
- Use COSMIN framework (Consensus on Stability of Methodology) to standardize immunogenicity assessment metrics (e.g., cytokine profiling, T-cell activation assays) .
- Conduct systematic reviews of analogous peptides to benchmark acceptable immunogenicity thresholds .
Basic Research Question: How can researchers optimize formulation stability for Brevinin-2-RA8 in aqueous solutions?
Q. Methodological Guidance :
- Test excipients (e.g., trehalose, cyclodextrins) via accelerated stability studies (40°C/75% RH for 4 weeks) and monitor aggregation via dynamic light scattering .
- Quantify peptide recovery rates after lyophilization using RP-HPLC and compare to ICH Q1A(R2) stability guidelines .
Advanced Research Question: How do host microbiome interactions modulate Brevinin-2-RA8’s therapeutic efficacy?
Q. Methodological Guidance :
- Design gnotobiotic mouse models colonized with defined microbial communities to isolate microbiome effects .
- Integrate 16S rRNA sequencing and metabolomics to correlate microbial diversity shifts with peptide efficacy .
- Use multivariate regression to adjust for confounding variables (e.g., diet, antibiotic exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

